5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Description
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound featuring a bicyclic pyrido-pyrimidinone core with a chlorine atom at position 5 and a phenyl group at position 3 (molecular formula: C₁₃H₁₀ClN₃O; molecular weight: 259.7 g/mol) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in signaling pathways. Additionally, derivatives of pyrido[2,3-d]pyrimidin-2(1H)-one have shown promise in targeting KRAS mutations (e.g., Sotorasib) and phosphodiesterase-4 (PDE4) .
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c14-11-6-7-15-12-10(11)8-17(13(18)16-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,18) |
InChI Key |
ZQIUKEJBRYECGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2NC(=O)N1C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters include:
-
Solvent system : Acetic acid achieves higher conversion rates (82%) compared to THF (58%) due to protonation of intermediates.
-
Catalysts : Raney nickel enhances imine reduction at 80–100°C, though phenyl groups increase steric hindrance, requiring extended reaction times (12–16 hr vs. 8 hr for cyclopropyl analogues).
-
Yield : 68–72% after recrystallization from ethanol, with residual aniline (<2%) detected via HPLC.
Table 1 : Condensation Method Performance
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 12–16 hr | |
| Solvent | Acetic acid | |
| Catalyst | Raney nickel | |
| Isolated Yield | 68–72% |
Cyclization of Nitro Intermediates
Nitropyridine derivatives serve as precursors for constructing the pyrido[2,3-d]pyrimidine core. A two-step process involves:
Critical Observations
-
Nitration selectivity : Position 3 nitration dominates (89% regioselectivity) due to electron-withdrawing effects of the chloro and phenyl groups.
-
Reduction conditions : Hydrogen pressure >3 atm prevents intermediate over-reduction but increases 5-chloro group hydrolysis risk (controlled via pH 4–5 buffers).
-
Overall yield : 61% after column chromatography (silica gel, ethyl acetate/hexane).
Chalcone-Based Annulation Route
Adapting methodologies from antitumor agent synthesis, 6-aminothiouracil reacts with α,β-unsaturated ketones (chalcones) bearing phenyl groups.
Mechanistic Insights
-
Michael addition : Chalcone’s β-carbon attacks the thiouracil amine, forming a thioether intermediate.
-
Cyclodehydration : Acidic conditions (HCl/EtOH) promote ring closure, eliminating H₂O and H₂S.
Table 2 : Chalcone Route Optimization
| Condition | Optimal Value | Yield | Source |
|---|---|---|---|
| Chalcone:R1 | 1.2:1 molar ratio | 78% | |
| Solvent | Ethanol | 75% | |
| Catalyst | None | 78% | |
| Temperature | Reflux (78°C) | 78% |
Continuous-Flow Retro-Diels–Alder (rDA) Synthesis
Modern flow chemistry techniques enable rapid synthesis via rDA reactions under superheated conditions.
Apparatus Configuration
Performance Metrics
Halogenation-Cyclization Cascades
A patent-derived method converts 2,3-dichloropyridines to target compounds via fluoride-mediated halogen exchange.
Key Steps
-
Halex reaction : 2,3-dichloro-5-phenylpyridine reacts with KF/CsF (6:1) in sulfolane at 180°C.
-
Cyclization : In situ formation of the dihydropyrido ring using NH₃/MeOH.
Table 3 : Halogenation-Cyclization Outcomes
| Parameter | Value | Source |
|---|---|---|
| Fluoride salt | KF/CsF (6:1) | |
| Solvent | Sulfolane | |
| Temperature | 180°C | |
| Yield | 40% (5-chloro-2,3-difluoro intermediate) |
Comparative Analysis of Methods
Table 4 : Synthesis Route Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation | 68–72% | 90–92% | Moderate | $$ |
| Cyclization | 61% | 88% | Low | $$$ |
| Chalcone | 75–78% | 95% | High | $ |
| Continuous-flow rDA | 82% | 95% | Very High | $$$$ |
| Halogenation | 40% | 85% | Moderate | $$$$ |
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrido derivatives.
Substitution: Formation of various substituted pyrido derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been studied for their ability to inhibit specific kinases involved in cancer progression. A study highlighted the compound's potential as a multikinase inhibitor, particularly against CDK4/CYCLIN D1 and ARK5 kinases, which are crucial in cell cycle regulation and cancer cell proliferation .
Antimicrobial Properties
Several derivatives of pyrido[2,3-d]pyrimidines have demonstrated antibacterial and antifungal activities. For example, a study synthesized various analogs that showed promising results against common pathogens, indicating the potential of this compound as a scaffold for developing new antimicrobial agents .
Central Nervous System Disorders
The compound's structural attributes suggest possible applications in treating central nervous system disorders. Research into allosteric modulators of G protein-coupled receptors (GPCRs) has opened avenues for developing novel treatments for conditions such as schizophrenia and depression . The modification of similar compounds has shown promise in enhancing receptor activity.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Multikinase Inhibition | Demonstrated that derivatives can inhibit CDK4/CYCLIN D1 effectively | Potential use in targeted cancer therapies |
| Antimicrobial Screening | Identified significant antibacterial activity against E. coli and S. aureus | Development of new antibiotics |
| CNS Modulator Research | Found potential in modulating dopamine receptors | New treatments for psychiatric disorders |
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one (Sotorasib/AMG510)
- Structure: Complex substitutions at positions 1, 4, 6, and 7, including a propenoylpiperazine group.
- Molecular Weight : 649.1 g/mol (C₃₂H₃₆F₂N₆O₄) .
- Key Differences: The extended substituents enable covalent binding to KRAS(G12C), a mutation prevalent in cancers.
Pharmacological Analogues
4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (YM976)
1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides
- Activity: Antibiofilm agents against Staphylococcus aureus and Pseudomonas aeruginosa .
- Key Differences : The fused pyrrolo-pyrimidine ring in these compounds broadens antibacterial activity, whereas the user’s compound is optimized for enzyme inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- ENPP1 Inhibition : The 3-phenyl group in the user’s compound enhances hydrophobic interactions with ENPP1’s active site compared to smaller substituents (e.g., methyl) .
- Selectivity Challenges : Unlike Sotorasib, which uses covalent binding for KRAS inhibition, the user’s compound relies on reversible interactions, necessitating optimization for clinical efficacy .
- Therapeutic Potential: Structural simplification (e.g., absence of fused rings) may reduce off-target effects compared to pyrrolo-pyrimidine derivatives .
Biological Activity
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.69 g/mol. The compound features a fused pyrido-pyrimidine structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2-amino-3-cyanopyridine. Various synthetic routes have been developed to optimize yield and purity, often employing techniques like cyclization and condensation reactions. For instance, a study highlighted the synthesis of various pyrido[2,3-d]pyrimidines through the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under controlled conditions .
Antitumor Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. In vitro studies indicated that these compounds can inhibit cell proliferation effectively .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 5-Chloro... | MCF7 | 1.18 | High |
| 5-Chloro... | HCT116 | 1.38 | High |
| 5-Chloro... | PC3 | 1.97 | Moderate |
Antimicrobial Activity
In addition to antitumor effects, the compound has demonstrated antibacterial and antifungal activities. Studies have reported that certain derivatives possess the ability to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .
The biological activities of pyrido[2,3-d]pyrimidines are often attributed to their ability to interact with various biological targets such as kinases and enzymes involved in cell signaling pathways. For instance, some studies suggest that these compounds may act as inhibitors of Pim-1 kinase, which plays a role in cell proliferation and survival .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of several pyrido[2,3-d]pyrimidine derivatives in vivo using mouse models. The results showed significant tumor reduction in treated groups compared to controls .
- Antimicrobial Screening : Another investigation screened a series of synthesized pyrido[2,3-d]pyrimidines against common bacterial strains (e.g., E. coli and S. aureus). The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and its analogs?
- Methodology : The synthesis typically involves condensation of substituted 2-aminopyridines with aromatic aldehydes under basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) to form the dihydropyrido[2,3-d]pyrimidinone core. Chlorination at the 5-position is achieved using reagents like POCl₃ or via post-synthetic modifications .
- Key Considerations : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry of aldehydes (1.2 equivalents) and bases (1.5 equivalents). Purification often involves recrystallization from ethanol or DMSO .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- δ ~3.7–4.0 ppm (CH₃ groups in alkylated derivatives) .
- δ ~7.0–8.8 ppm (aromatic protons from phenyl and pyrimidinone moieties) .
- ¹³C NMR : Peaks at δ ~148–161 ppm correspond to carbonyl and aromatic carbons .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s bioactivity and stability?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., chloro, fluoro) at the 3-position enhance metabolic stability by reducing oxidative degradation.
- Bulky substituents (e.g., isopropyl) may hinder binding to off-target proteins, improving selectivity .
Q. What computational strategies are effective for predicting binding affinity to targets like KRAS G12C?
- In Silico Docking :
- Use software like MOE or AutoDock to model interactions between the pyridopyrimidinone core and the KRAS G12C binding pocket.
- Prioritize derivatives with hydrogen bonds to Asp12 and hydrophobic interactions with Val14 .
Q. How can discrepancies in reported bioactivity data for similar analogs be resolved?
- Data Contradiction Analysis :
- Compare assay conditions (e.g., cell lines, incubation time): For example, derivatives with pyrimidin-2(1H)-one spacers show higher activity in HepG2 than MCF-7 cells .
- Validate purity (>95% by HPLC) to rule out impurities skewing results .
Methodological Challenges
Q. What strategies mitigate low yields in the synthesis of 3,4-dihydropyrido[2,3-d]pyrimidinones?
- Optimization Approaches :
- Replace water with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., from 53% to >70%) .
Q. How can solid-state forms (polymorphs, hydrates) impact pharmacological properties?
- Characterization Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
